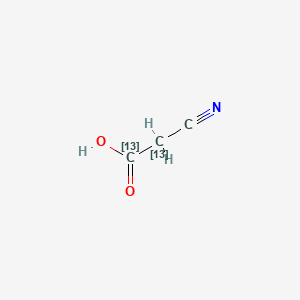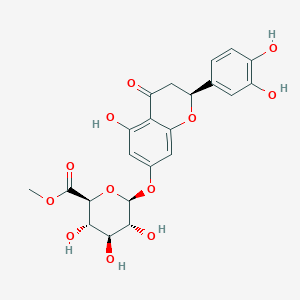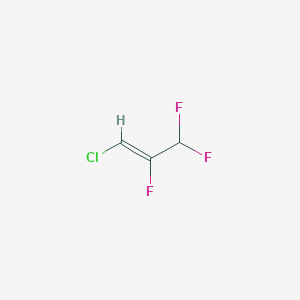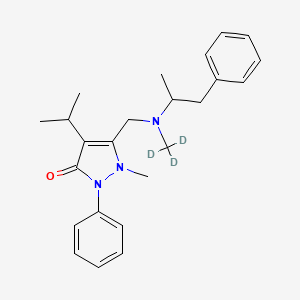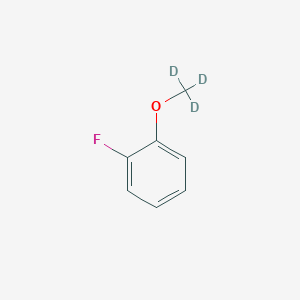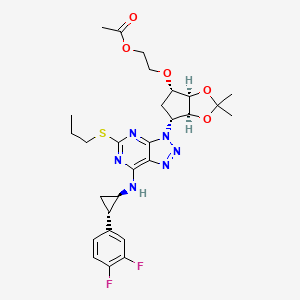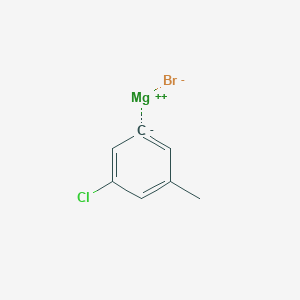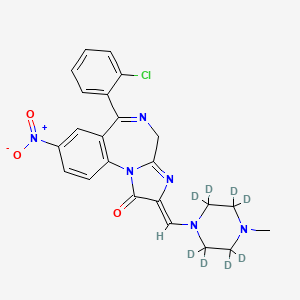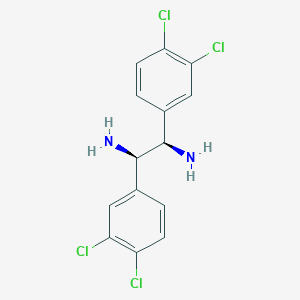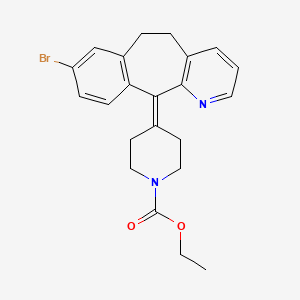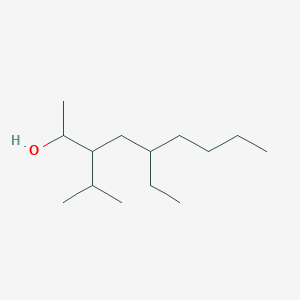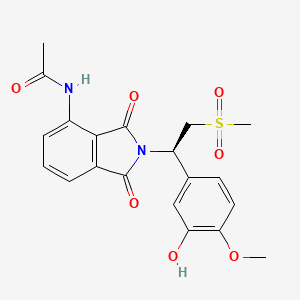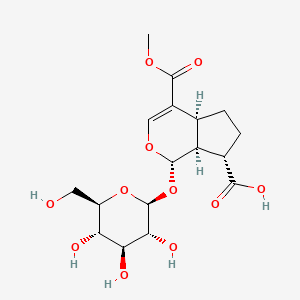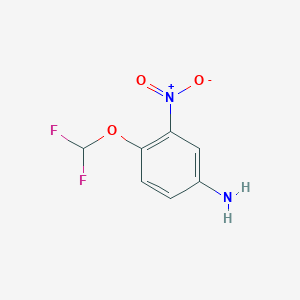
4-(Difluoromethoxy)-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-3-nitroaniline is an organic compound with the molecular formula C7H7F2NO3 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-nitroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using a combination of ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The process involves the same key steps but may use different solvents and catalysts to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrazine and ferric oxide are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products
Reduction: 4-(Difluoromethoxy)aniline is the major product when the nitro group is reduced.
Substitution: Various substituted anilines can be formed depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound can be obtained.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-3-nitroaniline involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethoxy)aniline: Similar structure but lacks the nitro group.
4-Nitroaniline: Similar structure but lacks the difluoromethoxy group.
4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-3-nitroaniline is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the nitro group provides reactivity for further chemical modifications .
Eigenschaften
Molekularformel |
C7H6F2N2O3 |
|---|---|
Molekulargewicht |
204.13 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-3-nitroaniline |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(10)3-5(6)11(12)13/h1-3,7H,10H2 |
InChI-Schlüssel |
CLEFQRLFZVWEJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
